Potassium D-lyxonate

Aldonic Acid Biology Ascorbic Acid Metabolism Cell Biology

Potassium D-lyxonate eliminates stereochemical mismatch risk in C5 aldonic acid research-substituting cheaper D-xylonate causes failed enzymatic reactions and divergent synthetic outcomes. • ≥95% purity, verified (2S,3S,4R) configuration for unambiguous dehydrogenase specificity mapping • Key intermediate for oxetane nucleoside analogs (64% published yield from D-galactose) • Distinct HPLC retention vs. D-xylonate/D-arabinonate for analytical method validation Bulk quantities with certified CoA available for immediate global shipment.

Molecular Formula C5H9KO6
Molecular Weight 204.22 g/mol
CAS No. 78138-87-1
Cat. No. B018449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium D-lyxonate
CAS78138-87-1
Synonyms2,3,4,5-Tetrahydroxy-pentanoic Acid, Potassium Salt;  Potassium D-lyxonate; 
Molecular FormulaC5H9KO6
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)[O-])O)O)O)O.[K+]
InChIInChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1
InChIKeyHSMKJRYJAZFMNP-VGFCZBDGSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium D-Lyxonate Overview


Potassium D-lyxonate (CAS 78138-87-1) is the potassium salt of D-lyxonic acid, a chiral pentonic acid belonging to the aldonic acid family [1]. It is a crystalline, off-white solid with a molecular weight of 204.22 g/mol and is characterized by its high water solubility and defined stereochemistry with three chiral centers ((2S,3S,4R)) [2]. This compound serves as a crucial intermediate in the synthesis of D-lyxono-γ-lactone and is used as a biochemical reagent in carbohydrate metabolism and enzymatic assay research [3]. Unlike its enantiomer L-lyxonic acid, the D-isomer is a recognized plant metabolite, indicating a distinct and specific biological role [4].

Why Potassium D-Lyxonate Cannot Be Replaced


Simple substitution of Potassium D-lyxonate with other potassium aldonic acid salts, such as Potassium D-xylonate or Potassium D-arabonate, is scientifically unsound due to critical differences in stereochemistry, metabolic fate, and synthetic utility. These structural isomers, while sharing the same molecular formula (C5H9KO6) and molecular weight (204.22), exhibit distinct biological activities and chemical reactivities that stem from the precise spatial arrangement of their hydroxyl groups [1]. For instance, only the D-lyxonate scaffold is the direct precursor to D-lyxono-γ-lactone, a key intermediate for synthesizing antiviral oxetane-containing nucleosides, and its specific stereochemistry dictates its metabolic conversion to D-xylulose-5-phosphate in the pentose phosphate pathway [2][3]. Relying on a generic or incorrect isomer introduces uncontrolled variables that can invalidate enzymatic studies, compromise chiral synthesis, or produce irrelevant metabolic data.

Potassium D-Lyxonate: Evidence vs. C5 Aldonates


Substrate Exclusion by L-Gulonate 5-Dehydrogenase

A comparative study on aldonic acids revealed that Potassium L-lyxonate selectively increases ascorbic acid uptake in human T-lymphoma cells but, in stark contrast to Calcium L-threonate, does not significantly affect uptake in 3T3 mouse fibroblasts [1]. Calcium L-threonate, conversely, demonstrated a dose-related increase in ascorbic acid uptake in both cell types [1]. This indicates that the biological activity of lyxonate is highly cell-type specific, a property not shared by all aldonates, underscoring the need for the specific compound for targeted metabolic studies.

Aldonic Acid Biology Ascorbic Acid Metabolism Cell Biology

Conformational Ordering of Oxetane Oligomers

Potassium D-lyxonate is a key intermediate in a two-step synthesis of D-lyxono-γ-lactone from D-galactose, a process that has been optimized and quantified. The first step, the preparation of potassium D-lyxonate, proceeds with a reported yield of 64% [1]. The subsequent conversion to D-lyxono-γ-lactone is achieved with a 75% yield [1]. This establishes a reproducible and quantifiable synthetic pathway, making it a reliable precursor for producing this specific lactone, which is essential for synthesizing antiviral nucleoside analogues.

Carbohydrate Synthesis Lactone Chemistry Process Chemistry

Two-Step Synthesis of D-Lyxono-γ-lactone from D-Galactose

For procurement, the purity of a research compound is paramount. Potassium D-lyxonate is commercially available from established suppliers at a minimum purity specification of 98% [1][2]. This high level of purity is essential for ensuring reproducibility in sensitive biochemical assays and synthetic procedures, minimizing the risk of artifacts from unknown impurities. In contrast, other suppliers offer the compound at a lower purity of 95% , making the 98% grade a more suitable choice for quantitative and mechanistic studies where data integrity is non-negotiable.

Analytical Chemistry Biochemical Reagents Quality Control

Potassium D-Lyxonate: Application Scenarios


Aldonic Acid Dehydrogenase Specificity Assays

Potassium D-lyxonate is the quantitatively established precursor for synthesizing D-lyxono-γ-lactone (with a 64% yield), which is a critical intermediate in the synthesis of oxetane-containing nucleosides, a class of compounds with demonstrated antiviral activity [1]. This application is specific to the D-lyxonate stereochemistry and is not feasible with other aldonic acid salts.

Chiral Building Block for Oxetane Nucleosides

Studies have shown that the L-enantiomer of lyxonate exhibits cell-specific activity on ascorbic acid uptake, a property not shared by other aldonates like calcium L-threonate [2]. This makes the lyxonate scaffold, including Potassium D-lyxonate as a comparator, a valuable tool for dissecting cell-type-specific transport and metabolic pathways of ascorbic acid.

Solvent-Responsive Peptidomimetic Foldamers

Due to its commercial availability at ≥98% purity, Potassium D-lyxonate is ideally suited as a defined substrate in enzymatic assays investigating aldose oxidation pathways or pentose metabolism [3]. Its high purity minimizes background interference, ensuring that observed activity can be confidently attributed to the compound's interaction with the enzyme system under study.

Reference Standard for C5 Aldonic Acid Purity

Given its well-defined stereochemistry ((2S,3S,4R)) and its role as a plant metabolite, the high-purity (≥98%) Potassium D-lyxonate serves as an ideal reference standard for developing chiral separation methods (e.g., chiral HPLC) and for accurate quantification of this specific metabolite in biological samples [1][4].

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